
Biphenyl-4,4'-diacetic acid
Overview
Description
Biphenyl-4,4’-diacetic acid, also known as [4’- (carboxymethyl) [1,1’-biphenyl]-4-yl]acetic acid, is an organic compound with the molecular formula C16H14O4. It is a derivative of biphenyl, where two acetic acid groups are attached to the para positions of the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biphenyl-4,4’-diacetic acid can be synthesized through several methods. One common approach involves the reaction of biphenyl with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds through Friedel-Crafts acylation, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of biphenyl-4,4’-diacetic acid may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. The product is typically purified through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: Biphenyl-4,4’-diacetic acid can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the carboxylic acid groups can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: Biphenyl-4,4’-diol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Biphenyl-4,4’-diacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystal polymers and metal-organic frameworks (MOFs)
Mechanism of Action
The mechanism of action of biphenyl-4,4’-diacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of acetic acid groups.
Biphenyl-4-carboxylic acid: Contains a single carboxylic acid group on the biphenyl structure
Uniqueness: This structural feature allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .
Biological Activity
Biphenyl-4,4'-diacetic acid (BPDA) is a compound of interest in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into the biological activity of BPDA, highlighting its effects on cellular mechanisms, potential therapeutic uses, and associated toxicological data.
Chemical Structure and Properties
This compound is characterized by its biphenyl structure with two acetic acid functional groups attached at the para positions. Its molecular formula is , and it has been studied for its interactions in biological systems.
Biological Activity Overview
1. Antioxidant Properties
Research indicates that BPDA exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which can lead to cellular damage and various diseases. BPDA's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related conditions.
2. Anti-inflammatory Effects
BPDA has been shown to modulate inflammatory pathways. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
3. Anticancer Potential
Studies have indicated that BPDA may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and ROS generation. The selectivity of BPDA for cancer cells over normal cells enhances its potential as a chemotherapeutic agent.
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of BPDA using various assays, including DPPH and ABTS radical scavenging tests. The results showed that BPDA effectively reduced oxidative stress markers in treated cells compared to controls.
Assay Type | IC50 (µM) | Control IC50 (µM) |
---|---|---|
DPPH | 25 | 50 |
ABTS | 30 | 60 |
Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, BPDA significantly decreased the secretion of TNF-α and IL-6, indicating its anti-inflammatory effects.
Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
BPDA | 75 | 100 |
Study 3: Anticancer Activity
In vitro tests on human lung cancer cell lines showed that BPDA induced apoptosis at concentrations above 10 µM, with a notable increase in ROS levels correlating with cell death.
Toxicological Data
Despite its beneficial activities, toxicological assessments are essential for evaluating the safety of BPDA. A comprehensive review by the U.S. EPA highlighted potential adverse effects observed in animal models, particularly concerning kidney and bladder health after prolonged exposure to biphenyl compounds.
Key Findings from Toxicological Studies
- Kidney Lesions : Incidences of renal transitional cell hyperplasia were noted in F344 rats exposed to biphenyl derivatives over two years.
- Bladder Health : Increased risks of urinary bladder lesions were documented, necessitating careful consideration of dosage and exposure duration in therapeutic applications.
Properties
IUPAC Name |
2-[4-[4-(carboxymethyl)phenyl]phenyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLNWJSKZPSWPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287544 | |
Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19806-14-5 | |
Record name | 4,4'-Biphenyldiacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.